methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family, characterized by a benzenesulfonamido substituent at the 7-position and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 7-[(3-chloro-4-fluorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-25-17(22)21-7-6-11-2-3-13(8-12(11)10-21)20-26(23,24)14-4-5-16(19)15(18)9-14/h2-5,8-9,20H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKATPRZCCCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the dihydroisoquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a tetrahydroisoquinoline core, which is known for its diverse biological activities. Its molecular formula is , indicating the presence of chlorine and fluorine substituents that may enhance its pharmacological properties.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds with a tetrahydroisoquinoline scaffold exhibit anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been investigated for its potential in targeting specific cancer pathways.
- Antimicrobial Properties
- Neurological Research
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters reported on a series of tetrahydroisoquinoline derivatives demonstrating significant cytotoxicity against breast cancer cell lines. The synthesized derivatives were tested for their ability to induce apoptosis via the intrinsic pathway . this compound was highlighted for further development due to its promising activity.
Case Study 2: Antimicrobial Activity
In another investigation focusing on sulfonamide derivatives, this compound was evaluated against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations compared to standard treatments . This positions the compound as a candidate for further antimicrobial development.
Mechanism of Action
The mechanism of action of methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dihydroisoquinoline core may also play a role in binding to these targets, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
The structural and functional attributes of methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be contextualized against analogs within the THIQ and benzenesulfonamide classes. Below is a comparative analysis based on synthetic routes, substituent effects, and biological activity:
Structural Analogues
Key Observations :
- Ester Group : The methyl ester in the target compound may confer higher metabolic lability compared to the tert-butyl esters in Compounds 22 and 12b, which are bulkier and more resistant to hydrolysis .
- Substituent Effects: The 3-chloro-4-fluorobenzenesulfonamido group in the target compound likely improves target affinity (e.g., kinase inhibition) compared to the tetrazolyl or oxazolyl groups in analogs, as halogenated sulfonamides are known for strong hydrogen-bonding interactions .
Biological Activity
Methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (commonly referred to as Compound MFCD14963124) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 453.93 g/mol. Its structure includes a tetrahydroisoquinoline core, which is significant in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1798674-05-1 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values:
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway activation and caspase cascade involvement.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects in models of neurodegenerative diseases. Preliminary data suggest that it may modulate NMDA receptor activity, which is crucial in synaptic plasticity and memory formation.
Research Findings:
- Model Used: Rat primary neuronal cultures exposed to glutamate toxicity.
- Outcome: Significant reduction in neuronal death was observed at concentrations of 5 µM and above.
- Mechanism: The compound acts as a positive allosteric modulator of NMDA receptors, enhancing synaptic transmission without causing excitotoxicity.
Pharmacological Profile
The pharmacological profile of this compound reveals its potential as a multi-target agent:
Q & A
What synthetic strategies are recommended for preparing methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves two key steps: (1) preparation of the tetrahydroisoquinoline core and (2) sulfonamide coupling.
- Core Formation: Cyclization of a methoxy-substituted benzaldehyde precursor with a methylamine derivative under acidic conditions can yield the tetrahydroisoquinoline scaffold. For example, cyclization via Pictet-Spengler reactions or reductive amination has been successful for similar structures (e.g., 7-methoxy-tetrahydroisoquinolines) .
- Sulfonamide Coupling: React the tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamido group. Ensure stoichiometric control to avoid over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
How can the stereochemistry and crystal structure of this compound be validated?
Level: Basic
Methodological Answer:
- X-Ray Crystallography: Resolve the crystal structure using single-crystal X-ray diffraction. For example, similar fluorinated benzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) were analyzed using this method to confirm dihedral angles between the aromatic ring and substituents (e.g., 6.8° for carboxyl groups) .
- NMR Spectroscopy: Use - and -NMR to verify substituent positions. For sulfonamides, characteristic downfield shifts (~7.5–8.5 ppm) for aromatic protons adjacent to electron-withdrawing groups (Cl, F) are observed .
What analytical challenges arise in quantifying trace impurities in this compound?
Level: Advanced
Methodological Answer:
- HPLC-MS with High Sensitivity: Use reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to detect impurities at ppm levels. Calibrate with reference standards for sulfonamide byproducts (e.g., unreacted sulfonyl chlorides).
- Chiral Purity Assessment: If stereocenters are present, employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. For example, tetrahydroisoquinoline derivatives with trifluoromethyl groups required chiral HPLC for enantiomeric excess validation .
How does the 3-chloro-4-fluorobenzenesulfonamido group influence biological activity compared to other substituents?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare the target compound with analogs (e.g., 3,4-dichloro or 4-nitro variants) in bioassays. For instance, sulfonamides with electron-withdrawing groups (Cl, F) exhibit enhanced enzyme inhibition due to increased electrophilicity at the sulfonamide sulfur .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins. Fluorine’s electronegativity may improve hydrophobic interactions in active sites, as seen in antibacterial quinolone derivatives .
How can conflicting solubility data in different solvent systems be resolved?
Level: Advanced
Methodological Answer:
- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δ) to identify optimal solvents. For sulfonamides, polar aprotic solvents (e.g., DMSO, DMF) typically yield higher solubility due to hydrogen bonding with the sulfonamide group.
- Experimental Validation: Conduct parallel shake-flask experiments in buffered solutions (pH 1–12) to assess pH-dependent solubility. For example, tetrahydroisoquinoline carboxylates show improved solubility in alkaline conditions due to deprotonation .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via -NMR to track fluorine displacement. The 4-fluoro substituent’s para-directing effect may reduce reactivity compared to meta-chloro, as observed in fluorobenzoic acid derivatives .
- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model transition states. Electron-withdrawing groups (Cl, F) on the benzene ring increase the sulfonamide’s electrophilicity, favoring nucleophilic attack at the sulfur center .
How can degradation products be identified under accelerated stability conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Analyze degradation products via LC-MS/MS. For sulfonamides, hydrolysis to sulfonic acids and amine fragments is common .
- Isolation and Characterization: Use preparative TLC or HPLC to isolate major degradation products. Validate structures using HRMS and 2D NMR (e.g., - HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
